molecular formula C20H41NO B3052164 N-octadecylacetamide CAS No. 3906-22-7

N-octadecylacetamide

Cat. No.: B3052164
CAS No.: 3906-22-7
M. Wt: 311.5 g/mol
InChI Key: NOSILEXHUBACKG-UHFFFAOYSA-N
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Description

Historical Overview of Amide Chemistry Research

The study of amides is a cornerstone of organic chemistry, with a rich history of research and discovery. Amides are organic compounds characterized by a carbonyl group bonded to a nitrogen atom. tifr.res.in Their prevalence in nature, particularly as the building blocks of proteins, has made them a focal point of scientific inquiry for centuries. tifr.res.in

One of the foundational discoveries in amide synthesis was the Schotten-Baumann reaction, first described in the 1880s. tifr.res.in This method, involving the reaction of an amine with an acid chloride in the presence of a base, provided a versatile and efficient route to amide formation that is still widely used today. tifr.res.in The development of such synthetic methods opened the door to the systematic study of amide properties and reactivity.

Throughout the 20th century, research into amides intensified, driven by their importance in medicinal chemistry and materials science. tifr.res.in The discovery of penicillin and other beta-lactam antibiotics, which feature a cyclic amide structure, highlighted the critical role of amides in pharmaceuticals. In the realm of materials, the development of nylon, a polyamide, revolutionized the textile industry and demonstrated the potential of amides in polymer chemistry.

Significance of Long-Chain N-Substituted Acetamides in Chemical Sciences

Long-chain N-substituted acetamides, a category to which N-octadecylacetamide belongs, are a specific class of amides that have garnered significant interest due to their unique physicochemical properties. The presence of a long alkyl chain imparts amphiphilic character to these molecules, meaning they possess both a hydrophilic (water-attracting) amide head group and a hydrophobic (water-repelling) alkyl tail.

This dual nature makes them effective surfactants, with applications in areas such as emulsification, foaming, and dispersion. The long alkyl chains can self-assemble into ordered structures, such as micelles and bilayers, in aqueous solutions. This behavior is fundamental to their function in various industrial and biological processes.

Furthermore, the long-chain structure influences the physical properties of these compounds, such as their melting points, solubility, and crystallinity. These characteristics are crucial for their application in materials science, for instance, as lubricants, plasticizers, and phase-change materials for thermal energy storage.

Scope and Research Trajectories for this compound Studies

Research on this compound specifically is situated within the broader context of long-chain N-substituted amides. Current and future research trajectories for this compound and its analogs are likely to focus on several key areas:

Advanced Materials: Investigating the potential of this compound in the formulation of novel polymers, coatings, and nanocomposites. Its long alkyl chain could be exploited to modify surface properties, enhance lubricity, or create self-healing materials.

Surfactant Systems: Exploring its efficacy in specialized surfactant applications, such as in the formulation of personal care products, agricultural chemicals, or in enhanced oil recovery processes.

Biomedical Applications: While outside the direct scope of this article, it is worth noting that long-chain amides are being investigated for their biological activities. Future studies may explore the potential of this compound in drug delivery systems or as a biocompatible material.

Properties

IUPAC Name

N-octadecylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-20(2)22/h3-19H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSILEXHUBACKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440135
Record name Acetamide, N-octadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3906-22-7
Record name Acetamide, N-octadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical and Physical Properties of N Octadecylacetamide

Tabulated Physicochemical Data

The following table summarizes some of the key computed physicochemical properties of this compound.

PropertyValue
Molecular Formula C20H41NO
Molecular Weight 311.55 g/mol
IUPAC Name This compound
CAS Number 13289-39-9
Melting Point Not available
Boiling Point Not available
Solubility Insoluble in water; soluble in organic solvents
Appearance Waxy solid (expected)

Data sourced from computational models and may vary from experimental values.

Investigation of Biological Activities and Underlying Mechanisms of N Octadecylacetamide Derivatives

Antimicrobial Efficacy Studies of N-octadecylacetamide Derivatives

Studies have explored the efficacy of this compound derivatives against a range of bacterial and fungal pathogens, employing various assay methods to determine their inhibitory potential.

Evaluation against Gram-positive Bacterial Strains

The antimicrobial activity of this compound derivatives has been evaluated against several Gram-positive bacterial strains, including Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Bacillus subtilis researchgate.netnih.govfrontiersin.orgnih.gov. Research has indicated that specific pyridazinone derivatives synthesized from 2-cyano-N-octadecylacetamide exhibit significant activity. For instance, Compound 7 demonstrated a Minimum Inhibitory Concentration (MIC) of 7.8 μM against S. aureus (MRSA) nih.gov. Other derivatives have shown broad-spectrum activity, effectively inhibiting multiple Gram-positive bacteria researchgate.netnih.gov. Studies involving cellulose (B213188) hydrogels reported inhibitory effects against S. aureus, with the highest observed inhibitory effect at 40 mg/mL and a Minimum Bactericidal Concentration (MBC) of 40 mg/mL frontiersin.org. Additionally, marine actinomycetes, such as Streptomyces species, have displayed notable antimicrobial activity against Staphylococcus species nih.gov. Generally, Gram-positive bacteria have been found to be more sensitive to certain antimicrobial agents derived from spices compared to their Gram-negative counterparts researchgate.net.

Evaluation against Gram-negative Bacterial Strains

Derivatives related to this compound have also been assessed for their effectiveness against Gram-negative bacteria, including species like Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Salmonella typhimurium researchgate.netnih.govfrontiersin.org. Compound 7 showed significant activity against E. coli and S. typhimurium with an MIC of 7.8 μM nih.gov. Compound 13 exhibited potent activity against Gram-negative bacteria, with MICs of 3.74 μM against A. baumannii and 7.48 μM against P. aeruginosa nih.gov. Modifications such as ester hydrolysis in some derivatives have been shown to enhance their activity against Gram-negative bacteria like P. aeruginosa and A. baumannii nih.gov. Research on cellulose hydrogels indicated inhibitory effects against E. coli, with the highest inhibitory concentration at 60 mg/mL and an MBC of 60 mg/mL frontiersin.org. It is noted that Gram-negative bacteria often exhibit greater resistance to antimicrobial agents compared to Gram-positive bacteria, highlighting the need for novel antibacterial compounds researchgate.netnih.govlibretexts.org. Streptomyces species have also demonstrated antimicrobial activity against Pseudomonas species and Vibrio harveyi nih.gov.

Antifungal Activity Assessments

The antifungal properties of derivatives linked to this compound have been investigated against various fungal species, including Candida albicans, Aspergillus niger, Microsporum canis, Trichophyton mentagrophyte, and Microsporum gypseum nih.govjapsonline.comfip.org. For example, ethanolic leaf extracts of Cassia alata demonstrated dose-dependent antifungal activity, with MICs for Candida albicans at 5.60 mg/mL and for Aspergillus niger at 3.50 mg/mL japsonline.com. Other studies reported MIC values for Candida albicans ranging from 3,125 µg/mL to 25,000 µg/mL, and for Microsporum gypseum from 3,125 µg/mL to 12,500 µg/mL for various extracts and fractions fip.org. Furthermore, research into aryl chloroacetamide compounds has identified potential antifungal targets such as Candida albicans DHFR nih.govukaazpublications.com.

Table 1: Representative Antimicrobial Efficacy Data for this compound Derivatives and Related Compounds

Compound/ExtractTarget OrganismMIC ValueUnitReference
Pyridazinone Derivative (Compound 7)Staphylococcus aureus (MRSA)7.8μM nih.gov
Pyridazinone Derivative (Compound 7)Escherichia coli7.8μM nih.gov
Pyridazinone Derivative (Compound 13)Acinetobacter baumannii3.74μM nih.gov
Pyridazinone Derivative (Compound 13)Pseudomonas aeruginosa7.48μM nih.gov
Cellulose Hydrogel ExtractStaphylococcus aureus40mg/mL frontiersin.org
Cellulose Hydrogel ExtractEscherichia coli60mg/mL frontiersin.org
Cassia alata Ethanolic Leaf ExtractCandida albicans5.60mg/mL japsonline.com
Cassia alata Ethanolic Leaf ExtractAspergillus niger3.50mg/mL japsonline.com
Auricularia nigricans ExtractCandida albicans3,125 - 25,000µg/mL fip.org
Auricularia nigricans ExtractMicrosporum gypseum3,125 - 12,500µg/mL fip.org

Elucidation of Antimicrobial Mechanisms of Action

The antimicrobial mechanisms of this compound derivatives are thought to involve multiple pathways, primarily focusing on membrane integrity and the disruption of essential cellular functions.

Membrane Disruption Hypotheses and Evidence

A significant proposed mechanism for the antimicrobial activity of these derivatives is the disruption of microbial cell membranes researchgate.netnih.govmdpi.comnih.govmicrobenotes.com. The presence of the long, hydrophobic octadecyl chain is crucial for this action, facilitating interaction with and penetration into the lipid bilayer of the cell membrane researchgate.net. These amphipathic molecules can destabilize the membrane through various proposed models, including pore formation (e.g., toroidal-pore and barrel-stave models) where molecules insert into the membrane to create channels, or through a "carpet model" where molecules aggregate on the membrane surface, leading to rupture nih.govmdpi.comnih.govliverpool.ac.uk. Such disruption can lead to the leakage of vital intracellular components and ions, such as potassium, ultimately causing a loss of membrane potential and cell lysis nih.govmicrobenotes.com. The disruption of the electron transport chain and oxidative phosphorylation within the cell membrane has also been implicated in the action of similar long-chain compounds . Biophysical tools, such as fluorescent probes like N-phenyl-1-naphthylamine (NPN) and DiSC3(5), are employed to study membrane damage and depolarization, respectively nih.gov.

Inhibition of Essential Cellular Processes

In addition to membrane disruption, some this compound derivatives may exert their antimicrobial effects by interfering with critical intracellular cellular processes nih.govnih.gov. This can involve the inhibition of essential molecular synthesis pathways, including DNA, RNA, and protein synthesis nih.govnih.gov. Key enzymes vital for microbial survival, such as DNA gyrase, Mur B (involved in peptidoglycan synthesis), N-myristoyl transferase, and fungal dihydrofolate reductase (DHFR), have been identified as potential targets for these agents nih.govukaazpublications.com. The ester moiety present in some this compound structures can undergo hydrolysis, potentially releasing cyanoacetic acid, which may participate in various biochemical pathways . Interference with protein folding or enzyme activity are also considered potential mechanisms of action for some antimicrobial compounds nih.gov.

Structure-Activity Relationship (SAR) Studies in Antimicrobial Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a molecule's chemical structure influence its biological efficacy. For this compound derivatives, SAR investigations in the antimicrobial field aim to identify key structural features that enhance antibacterial and antifungal properties. These studies typically involve synthesizing a series of related compounds with systematic structural variations and evaluating their activity against various microorganisms.

Impact of Long-Chain Alkyl Groups on Biological Activity

The length and nature of the long-chain alkyl group, such as the octadecyl (C18) chain in this compound, significantly influence the compound's lipophilicity, membrane interaction, and ultimately, its antimicrobial activity. Research into fatty acid amides and related compounds has consistently shown that the alkyl chain length plays a critical role in efficacy.

Studies on various fatty acid amides and cationic surfactants have indicated that longer alkyl chains generally correlate with increased antimicrobial activity, up to a certain point researchgate.netresearchgate.netcsic.es. This is often attributed to enhanced interaction with bacterial cell membranes, leading to disruption of membrane integrity. For instance, compounds with alkyl chains ranging from 10 to 14 carbon atoms have demonstrated significant antimicrobial activity, with C14 often being the most potent csic.es. While this compound itself features an 18-carbon chain, variations around this length (e.g., C16, C14) in related amide structures have been explored to optimize activity. The saturated nature of the octadecyl chain in this compound is also a factor, as unsaturation or branching can further modulate lipophilicity and membrane interactions, thereby affecting antimicrobial performance researchgate.net. However, very long or highly lipophilic chains can sometimes lead to reduced solubility, potentially underestimating their intrinsic activity if not assessed with appropriate methods researchgate.net.

Table 1: Influence of Alkyl Chain Length on Antimicrobial Activity (Illustrative Data based on general trends in fatty acid amides)

Compound Type (General)Alkyl Chain LengthExample Structure (Conceptual)Antimicrobial Activity (General Trend)
Fatty Acid AmideC10N-DecylacetamideModerate
Fatty Acid AmideC12N-DodecylacetamideGood
Fatty Acid AmideC14N-TetradecylacetamideVery Good
Fatty Acid AmideC16N-HexadecylacetamideVery Good
Fatty Acid AmideC18 (Octadecyl)This compoundGood to Very Good

Note: This table presents illustrative trends based on general findings in the literature for fatty acid amides and related compounds. Specific activity values (e.g., MIC) are highly dependent on the specific compound, target organism, and experimental conditions.

Influence of Heterocyclic Moiety Substitutions on Efficacy

The introduction of heterocyclic moieties into the structure of this compound derivatives can significantly alter their physicochemical properties and biological activity, often leading to enhanced or broadened antimicrobial spectra. Heterocyclic rings, such as thiazole, oxazole, pyrimidine, and pyridazine, can be incorporated into the molecule, typically by modifying the acyl portion of the amide or by attaching them to the alkyl chain or nitrogen atom.

Computational Approaches in N Octadecylacetamide Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques offer a powerful means to visualize and predict the physical and chemical properties of molecules like N-octadecylacetamide. These methods allow researchers to explore molecular interactions and structural dynamics.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other to form a stable complex. For this compound, docking studies can reveal its potential binding modes with biological targets or its adsorption behavior on surfaces. While specific docking studies directly on this compound are not extensively detailed in the provided search results, the general application of molecular docking in drug discovery and materials science is well-established scielo.org.comdpi.com. For instance, 2-cyano-N-octadecylacetamide, a related compound, has been utilized in studies involving molecular docking to assess its potential antimicrobial activity by comparing its interactions with various bacterial proteins researchgate.net. This suggests that similar methodologies could be applied to this compound to understand its interactions in different contexts, such as its role as a potential corrosion inhibitor where DFT and Monte Carlo simulations have supported experimental results researchgate.net.

Quantum Chemical Calculations

Quantum chemical calculations provide a more fundamental understanding of molecular properties by solving the Schrödinger equation, albeit with approximations. These methods are essential for determining electronic structure, energies, and reaction pathways.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases wikipedia.orgwikipedia.org. DFT calculations have been employed to understand the electronic properties of various organic compounds, including their reactivity, electronic distribution, and energy levels scielo.org.mxmdpi.com. For this compound, DFT calculations can provide insights into its electronic configuration, charge distribution, and potential reactive sites. For example, DFT calculations have been used to confirm computational accuracy in related studies and to analyze the electronic structure of molecules for optoelectronic applications scielo.org.mx. The application of DFT, often with basis sets like B3PW91/6-311++G(d,p), is common for elucidating molecular properties and predicting reactivity mdpi.comscielo.org.mx.

Ab initio methods, which are based on first principles without empirical parameters, are powerful tools for studying reaction mechanisms and electronic structures wikipedia.org. These methods, such as those employing Hartree-Fock or coupled cluster theories, can provide highly accurate energy calculations and detailed insights into transition states and reaction pathways arxiv.orgethz.chscielo.org.mx. While specific ab initio studies on the reaction mechanisms involving this compound are not directly found in the provided snippets, the general application of ab initio molecular dynamics and other ab initio methods is established for exploring chemical reactions and their mechanisms, even for complex systems mdpi.comscielo.org.mxwayne.edunih.gov. These techniques are invaluable for understanding how molecules like this compound might participate in chemical transformations.

In Silico Prediction Methodologies for Compound Properties

Beyond specific modeling and quantum chemical calculations, a range of "in silico" (computational) methodologies are used to predict various properties of chemical compounds. These include Quantitative Structure-Activity Relationship (QSAR) models and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions. These methods are crucial in the early stages of drug discovery and materials design, allowing for the screening of potential candidates and the prediction of their behavior without extensive experimental work scielo.org.conih.govrsc.org. For this compound, such in silico predictions could be used to estimate its physicochemical properties, potential biological activities, or environmental fate, complementing experimental data and guiding further research. For instance, studies involving related compounds have utilized ADMET predictions to assess their suitability as potential drugs researchgate.net.

Materials Science Applications and Functionalization of N Octadecylacetamide

Self-Assembly Phenomena and Supramolecular Architectures

N-octadecylacetamide, an amphiphilic molecule, exhibits a capacity for self-assembly, a process where molecules spontaneously organize into ordered structures. This phenomenon is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. mdpi.comnih.gov These interactions, though weak individually, collectively dictate the structural conformation of the resulting supramolecular architectures. mdpi.com The process involves molecular recognition to initiate nucleation and subsequent growth of these ordered structures. mdpi.com

The self-assembly of molecules like this compound can lead to a variety of nano- and micro-structures, including tubes, fibers, rods, and vesicles. mdpi.com The final architecture of these assemblies is influenced by the directionality of the intermolecular interactions. tdx.cat For instance, the self-assembly of functional chromophores can be directed to form specific, optically active molecular materials. tdx.cat The dynamic and reversible nature of the non-covalent bonds involved allows for spatial and temporal control over these molecular architectures. mdpi.com

Researchers are exploring new methods to control self-assembly processes with high precision. One novel approach combines microflow techniques with self-assembly to regulate intermolecular interactions. kpu.ac.jp This method allows for the creation of discrete sub-micrometer-sized one-dimensional structures by compartmentalizing amphiphilic molecules into droplets, which then transform into tubular structures. kpu.ac.jp

Development of Functional Chromophores and Optoelectronic Materials

This compound serves as a building block in the development of functional chromophores and optoelectronic materials. tdx.catnims.go.jp Functional chromophores are molecules designed to exhibit specific optical and supramolecular properties. nims.go.jp By incorporating this compound into their structure, researchers can influence the self-assembly of these chromophores to create materials with desired functionalities for applications in light harvesting, sensing, and catalysis. tdx.catnims.go.jp

A derivative, 2-(4-Formylphenoxy)-N-octadecylacetamide, has been used in the self-assembly of functional chromophores to create optically active molecular materials. tdx.cat The design of such molecules is a key aspect of the Functional Chromophore Group's research, which focuses on synthesizing novel organic chromophores and studying their self-assembly properties. nims.go.jp These materials are promising for use in various optoelectronic devices. tdx.catmdpi.com The integration of such functional materials is crucial for advancing technologies in fields like medical diagnostics by enhancing imaging and sensing capabilities. mdpi.com

Utilization as Nonionic Surface Active Agents

This compound is a key intermediate in the synthesis of nonionic surface-active agents, also known as surfactants. researchgate.netresearchgate.net These surfactants are valued for their ability to lower the surface tension between two liquids or between a liquid and a solid, making them effective emulsifiers, wetting agents, and dispersants. nih.govaocs.org

Synthesis and Characterization of Surfactant Derivatives

New nonionic surfactants have been synthesized using 2-Cyano-N-octadecylacetamide as a starting material. researchgate.netresearchgate.net This intermediate is used to create various heterocyclic derivatives, which are then propoxylated with propylene (B89431) oxide to yield the final nonionic surfactants. researchgate.netresearchgate.netresearchgate.net The goal of this synthetic approach is to create surfactants with improved properties, such as better surface activity and biodegradability. researchgate.netresearchgate.net

The chemical structures of these newly synthesized compounds are confirmed through various spectroscopic and analytical methods. researchgate.netscirp.org For instance, a series of novel fluorene (B118485) derivatives were synthesized from N-octadecyl-9-oxo-9H-fluorene-4-carboxamide, and their structures were elucidated using spectroscopic tools. researchgate.net

Evaluation of Surface Activity Properties (e.g., Spreading Behavior in Monolayer)

The surface activity of this compound-derived nonionic surfactants is a key performance indicator. This is often evaluated by studying their spreading behavior in a monolayer on a water surface. researchgate.netresearcher.life The efficiency of these surfactants is determined by measuring properties such as surface tension, critical micelle concentration (CMC), and the area occupied by each molecule at the interface. scirp.org

Research has shown that the synthesized nonionic surfactants containing heterocyclic nuclei exhibit good surface activity. researchgate.netresearchgate.net The introduction of different functional groups and heterocyclic rings allows for the fine-tuning of these surface properties to suit specific industrial applications. researcher.life

Applications in Emulsification Systems

Nonionic surfactants derived from this compound are effective emulsifiers, which are substances that stabilize emulsions. aocs.orgepo.org An emulsion is a mixture of two immiscible liquids, like oil and water, where one is dispersed in the other in the form of fine droplets. nih.govaocs.org These surfactants work by adsorbing at the oil-water interface, creating a barrier that prevents the droplets from coalescing. aocs.org

The effectiveness of these surfactants in emulsification systems makes them suitable for a wide range of industrial applications, including the manufacturing of cosmetics, textiles, pesticides, and drugs. researchgate.netresearcher.life Self-emulsifying drug delivery systems (SEDDS) are an important application, where these surfactants can improve the solubility and bioavailability of poorly water-soluble drugs. mdpi.com

Table 1: Applications of this compound Derived Surfactants in Emulsification

Application AreaFunction of SurfactantReference
CosmeticsEmulsifier, stabilizer researcher.life, researchgate.net
TextilesWetting agent, dispersant researcher.life
PharmaceuticalsEmulsifier for drug delivery systems researchgate.net, researchgate.net, mdpi.com
AgrochemicalsEmulsifier in pesticide formulations researcher.life, researchgate.net

Design of Hybrid Organic-Inorganic Materials

This compound and its derivatives can be incorporated into the design of hybrid organic-inorganic materials. These materials combine the distinct properties of both organic and inorganic components to create new materials with synergistic or enhanced functionalities. researchgate.netmdpi.com The organic part, such as a derivative of this compound, can provide flexibility and functionality, while the inorganic component can offer structural stability and unique electronic or optical properties. mdpi.com

For example, organic molecules can be integrated with inorganic frameworks like silica (B1680970) to create materials for specific applications. mdpi.com The sol-gel process is a common method for creating these hybrid materials, allowing for the incorporation of organic molecules into an inorganic matrix at a molecular level. mdpi.com This approach has been used to design efficient organic-inorganic hybrid nanocomposites for various applications, such as in desulfurization processes for fuel oils. nih.gov The ability to tailor the structure of these hybrid materials at the nanoscale opens up possibilities for creating advanced materials for sensors, display devices, and biomedical applications. researchgate.netmdpi.com

Environmental Behavior and Assessment Methodologies of N Octadecylacetamide and Its Analogues

Environmental Degradation Studies

Degradation processes are crucial in determining the persistence of a chemical in the environment. The following subsections explore the hydrolytic, biological, and photolytic degradation potential of N-octadecylacetamide.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The amide bond in this compound is susceptible to hydrolysis, although generally at slow rates under neutral environmental pH conditions (pH 7). The reaction is typically catalyzed by acid or base. ualberta.calibretexts.orgvanderbilt.edu

The primary hydrolytic degradation pathway for this compound involves the cleavage of the amide bond to yield octadecanoic acid (stearic acid) and acetamide (B32628). This reaction is a form of nucleophilic acyl substitution. ualberta.calibretexts.org Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. ualberta.ca

Table 1: Hydrolytic Degradation Pathway of this compound

Reactant Condition Products Mechanism

Biodegradation is a key process for the environmental removal of fatty acid amides. Studies on analogous compounds show that primary and secondary fatty acid amides are susceptible to microbial degradation. nih.gov The aerobic biodegradation pathway typically begins with the enzymatic hydrolysis of the amide bond. nih.gov

Microorganisms, such as those from the Pseudomonas and Aeromonas genera, can produce amidase enzymes that catalyze this initial hydrolytic step. nih.gov This cleavage results in the formation of a fatty acid and an amine or ammonia. In the case of this compound, this would produce octadecanoic acid and acetamide. The resulting octadecanoic acid is a common fatty acid that can be readily metabolized by microorganisms through pathways like β-oxidation for energy and biomass. wikipedia.org The complete mineralization of this compound would depend on the subsequent biodegradation of acetamide.

The kinetics of biodegradation can be influenced by various environmental factors, including temperature, pH, nutrient availability, and the concentration of the substance and degrading microorganisms. ecetoc.org While specific rate constants for this compound are not detailed in the provided sources, the broad substrate specificity of the involved enzymes suggests that read-across from other long-chain fatty acid amides is a justifiable approach for assessment. nih.gov

Table 2: General Biodegradation Mechanism for Secondary Fatty Acid Amides

Step Process Substrate Key Enzyme Type Products
1 Initial Hydrolysis This compound Amidase Octadecanoic acid + Acetamide
2 Fatty Acid Metabolism Octadecanoic acid Various (β-oxidation pathway) Acetyl-CoA, CO₂, H₂O, Biomass

Photolytic degradation, or photodegradation, is the breakdown of molecules by photons, particularly from ultraviolet (UV) radiation. The amide linkage, present in this compound, is known to be vulnerable to UV radiation. researchgate.net Studies on aliphatic polyamides, which contain repeating amide units, show that photooxidation can occur. acs.org

The proposed mechanism for the photodegradation of molecules containing amide groups involves the absorption of UV light, leading to the formation of excited states. researchgate.net This can initiate bond cleavage, particularly at the C-N bond within the amide group or the N-C bond adjacent to the carbonyl group, through a process involving a conical intersection between ground and excited states. researchgate.net This leads to the formation of radicals, which can then react with oxygen to form peroxy radicals, initiating a chain reaction of auto-oxidation. This process can result in chain scission and the formation of various degradation products, including aldehydes, ketones, and carboxylic acids. mdpi.com

While direct photolysis in aqueous environments may be limited by the absorption spectrum of this compound, indirect photolysis, mediated by other photosensitizing substances in the water (like dissolved organic matter), could contribute to its degradation. Given its structure, this compound has the potential to undergo photolytic degradation, especially when exposed to direct sunlight on surfaces or in the upper layers of water bodies.

Environmental Mobility and Distribution Assessment

The mobility and distribution of a chemical describe how it moves and where it accumulates in the environment. For this compound, these properties are largely governed by its high lipophilicity and low water solubility, which are characteristic of long-chain fatty acid derivatives.

The mobility of a chemical in soil is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com This parameter measures the tendency of a substance to adsorb to the organic matter in soil or sediment. chemsafetypro.comucanr.edu A high Koc value indicates strong adsorption and, consequently, low mobility, meaning the chemical is likely to remain in the soil layer where it was introduced and is less likely to leach into groundwater. chemsafetypro.com

Specific experimental Koc values for this compound are not available in the reviewed literature. However, its molecular structure, characterized by a long C18 alkyl (octadecyl) chain, makes it highly nonpolar and hydrophobic. Such compounds typically exhibit very strong adsorption to soil organic carbon. Therefore, this compound is expected to have a high Koc value (likely Log Koc > 4.5), classifying it as having low to immobile potential in soil environments. chemsafetypro.com Desorption is also expected to be limited, meaning once bound to soil particles, it is not easily released back into the soil water. regulations.gov

Table 3: Expected Environmental Mobility Parameters for this compound

Parameter Definition Expected Value/Range for this compound Implication for Mobility
Koc (Kfoc) Soil Organic Carbon-Water Partition Coefficient High (e.g., >10,000 L/kg) Low mobility in soil; strong binding to sediment

| Mobility Class | Qualitative assessment based on Koc | Low to Immobile | Unlikely to leach into groundwater |

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. This potential is primarily determined by the compound's vapor pressure and its Henry's Law constant.

This compound is a high molecular weight compound with a long alkyl chain. Compounds with these characteristics generally have very low vapor pressures. researchgate.net For comparison, long-chain fatty acids of similar chain length, such as stearic acid (C18), have extremely low vapor pressures at ambient temperatures. researchgate.net It is expected that the vapor pressure of this compound would be similarly low.

Due to its anticipated low vapor pressure and high Koc value, this compound is not expected to be significantly mobile in the vapor phase. Volatilization from moist soil surfaces or water bodies is likely to be a negligible transport pathway in the environment.

Leaching Potential to Groundwater (e.g., Groundwater Ubiquity Score, LogP as Indicators)

The potential for a chemical substance to leach from soil into groundwater is a critical component of its environmental risk profile. This potential is governed by the substance's physicochemical properties, which dictate its mobility and persistence in the soil environment. Key indicators used to assess leaching potential include the octanol-water partition coefficient (LogP) and the Groundwater Ubiquity Score (GUS).

LogP as an Indicator of Mobility:

The LogP value is a measure of a chemical's hydrophobicity or lipophilicity. It represents the ratio of a chemical's concentration in a lipid-like solvent (n-octanol) to its concentration in water at equilibrium. A high LogP value indicates that the compound is hydrophobic and will preferentially adsorb to organic matter in soil and sediment rather than dissolve in water. Conversely, a low LogP suggests higher water solubility and greater mobility in the soil column. For this compound, the long C18 alkyl chain results in a very high estimated LogP, suggesting strong adsorption to soil and low mobility.

Groundwater Ubiquity Score (GUS):

The GUS is a widely used screening index that provides a more integrated assessment of leaching potential by combining two critical parameters: the chemical's persistence in soil (soil half-life, t½) and its mobility (soil organic carbon-water partitioning coefficient, Koc). The Koc value represents the tendency of a chemical to bind to the organic carbon fraction of soil. Like LogP, a high Koc value signifies strong binding and low mobility.

The GUS is calculated using the following empirical formula: GUS = log₁₀(t½) x [4 - log₁₀(Koc)]

The resulting score is used to classify the chemical's leaching potential based on established thresholds.

Table 1: Estimated Physicochemical Properties for this compound

Given these properties, the calculated GUS for this compound would be significantly less than 1.8, placing it in the "Non-leacher" category. The strong tendency to adsorb to soil particles, coupled with expected biodegradation, makes it highly unlikely that this compound would leach into groundwater systems.

Table 2: Groundwater Ubiquity Score (GUS) Classification

Advanced Modeling for Environmental Fate Prediction

To move beyond simple screening indices and gain a more comprehensive understanding of a chemical's environmental behavior, advanced computational models are employed. These models simulate the distribution and transformation of chemicals in complex, multi-compartment environments, providing quantitative estimates of environmental concentrations over time.

Predictive Environmental Concentration (PEC) Modeling

Predictive Environmental Concentration (PEC) modeling is a cornerstone of modern chemical exposure assessment. taylorandfrancis.comecetoc.org These models use mathematical equations to estimate the concentration of a substance in various environmental compartments, such as air, water, soil, and sediment. iupac.org The calculation integrates a wide range of input parameters to simulate the chemical's journey from its source to its ultimate fate. ecetoc.org

Key inputs for PEC models include:

Substance Properties: Physicochemical data such as molecular weight, water solubility, vapor pressure, and partition coefficients (Koc, LogP). ecetoc.org

Release Information: Data on the production volume, usage patterns, and the quantity of the chemical released into the environment from different sources (e.g., industrial effluent, consumer product use).

Environmental Fate Parameters: Degradation rates (e.g., biodegradation, hydrolysis, photolysis) in different compartments. iupac.org

Characteristics of the Receiving Environment: Parameters describing the specific environment being modeled, such as river flow rates, soil types, and wastewater treatment plant efficiency.

For a substance like this compound, PEC models would predict very low concentrations in the aqueous phase due to its high Koc value, which indicates strong partitioning to sludge during wastewater treatment and to soil if released to land. ecetoc.org The primary environmental sinks for this compound would be predicted to be sewage sludge, soils, and sediments.

Table 3: Key Input Parameters for PEC Modeling of this compound

Environmental Risk Assessment Frameworks and Methodologies

Environmental Risk Assessment (ERA) is a systematic process used by regulatory agencies and industry to evaluate the potential for adverse ecological effects caused by a chemical stressor. nih.gov These frameworks provide a structured methodology for integrating exposure and effects data to characterize risk.

The ERA process generally consists of four main steps:

Hazard Identification: This step involves identifying the types of adverse effects a substance can cause to environmental organisms (e.g., acute or chronic toxicity to aquatic life).

Effects Assessment (Dose-Response Assessment): This step quantifies the relationship between the exposure concentration (dose) and the adverse effect. Ecotoxicity data from laboratory tests on various species (e.g., fish, daphnids, algae) are used to derive a Predicted No-Effect Concentration (PNEC). The PNEC is the concentration below which unacceptable effects on the ecosystem are unlikely to occur. ecetoc.orgwikipedia.org

Exposure Assessment: This step determines the extent of environmental exposure. It involves estimating or measuring the concentration of the chemical in the environment, which is the PEC derived from the modeling described in section 7.3.1. nih.gov

Risk Characterization: In this final step, the exposure and effects assessments are integrated to evaluate the likelihood of adverse effects. This is typically done by calculating a Risk Characterization Ratio (RCR), also known as a Risk Quotient (RQ), by dividing the PEC by the PNEC. taylorandfrancis.comsintef.no

RCR (or RQ) = PEC / PNEC

Table 4: The Four-Step Environmental Risk Assessment (ERA) Framework

Emerging Research Directions and Future Perspectives in N Octadecylacetamide Studies

Development of Novel Synthetic Strategies and Analog Design

Current research highlights the utility of N-octadecylacetamide derivatives as versatile intermediates in organic synthesis. Specifically, compounds like 2-cyano-N-octadecylacetamide have been employed as key precursors for the synthesis of a range of heterocyclic compounds, including thiazoles, pyrazoles, oxazoles, pyrimidines, and pyridazines researchgate.netresearchgate.net. These synthesized heterocycles can subsequently undergo modifications, such as propoxylation, to yield nonionic surface-active agents with notable surface properties and biological activities researchgate.netresearchgate.net. Furthermore, the synthesis of fluorinated analogs, such as 2,2,2-Trifluoro-N-hexadecyl acetamide (B32628) and 2,2,2-Trifluoro-N-octadecyl acetamide, has been explored for their mesomorphic properties, indicating a drive towards analog design for specific material characteristics ves.ac.in.

Table 1: Synthesis of this compound Derivatives and Their Applications

Intermediate/Starting MaterialSynthesized Heterocycles/DerivativesSubsequent ModificationResulting Application
2-Cyano-N-octadecylacetamideThiazoles, Pyrazoles, Oxazoles, Pyrimidines, 1,3-dithiolanes, Thiophenes, Coumarins, Oxazines, PyridazinesPropoxylation with propylene (B89431) oxideNonionic surface active agents

Future research in this area could focus on developing more efficient and diverse synthetic routes for this compound derivatives, exploring a wider array of heterocyclic scaffolds and functionalizations. The systematic design and synthesis of novel analogs, by modifying the alkyl chain length, functional groups, or incorporating distinct heterocyclic moieties, are crucial for tailoring properties for specific applications. Understanding the structure-property relationships of these analogs will be key to optimizing their performance.

Exploration of Diverse Biological Applications Beyond Antimicrobial Activity

While this compound and its derivatives have been primarily recognized for their antimicrobial and surface-active properties researchgate.netresearchgate.netmdpi.com, the broader scientific landscape suggests potential for a wider range of biological activities. Although direct evidence for non-antimicrobial activities of this compound itself is limited in the provided search results, related classes of bioactive molecules, such as antimicrobial peptides, exhibit multifaceted roles including immunomodulation, antiviral properties, wound healing, and antitumor/anticancer effects nih.govfrontiersin.orgmdpi.comscielo.br.

The future direction for this compound research could involve the systematic screening of the compound and its synthesized analogs for a broader spectrum of biological activities. This includes investigating potential anti-inflammatory, antioxidant, enzyme inhibitory, or cytotoxic effects against various cancer cell lines. By drawing parallels from the diverse biological roles observed in other long-chain amides or related molecules, researchers can guide the design of this compound analogs with specific therapeutic potentials, moving beyond its established antimicrobial profile.

Advanced Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is increasingly vital in chemical research. For this compound and its derivatives, computational approaches such as Gaussian calculations and molecular docking have been employed to assess interactions with biological targets, as seen in studies on related compounds mdpi.com. The broader scientific community widely recognizes the power of integrating computational tools like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) calculations with experimental data. This integration aids in elucidating mechanisms, predicting properties, and optimizing molecular designs across various scientific disciplines plos.orgnih.govelifesciences.orgsrce.hrnih.govmdpi.comgatech.eduucl.ac.uk. For instance, computational simulations are instrumental in understanding molecular interactions and optimizing nanoparticle-based drug delivery systems srce.hr.

Future research should leverage these computational tools to predict the binding affinities of this compound and its analogs to various biological targets, thereby guiding experimental screening efforts for novel therapeutic applications. QSAR modeling can be employed to establish correlations between structural modifications and observed biological activities, facilitating a rational approach to analog design. Furthermore, integrating molecular dynamics simulations can provide insights into the behavior and interactions of this compound derivatives within complex biological environments or material matrices, which can then be experimentally validated.

Application of Green Chemistry Principles in Synthesis and Utilization of this compound

The synthesis of this compound derivatives typically involves reactions such as condensation and propoxylation researchgate.netresearchgate.netosti.gov. In line with the growing emphasis on sustainability, the application of green chemistry principles is paramount. These principles advocate for methodologies that minimize environmental impact, such as solvent-free reactions, microwave-assisted synthesis, ball milling, and the utilization of greener solvents or catalysts rasayanjournal.co.inraijmr.comjetir.orgresearchgate.netrroij.com.

Future research directions should prioritize the development and implementation of greener synthetic routes for this compound and its derivatives. This includes favoring solvent-free or aqueous reaction conditions, employing atom-economical processes, and utilizing catalytic methods to reduce waste and energy consumption. Exploring the use of renewable feedstocks or bio-based precursors for the synthesis of this compound would further align with sustainable chemistry goals. Additionally, investigating the biodegradability and environmental fate of this compound and its derivatives is essential for ensuring their responsible utilization.

This compound in Nanomaterials and Advanced Functional Materials Research

This compound derivatives have demonstrated utility as building blocks in the creation of functional materials, notably as nonionic surface-active agents researchgate.netresearchgate.net. A related compound, 2-(dimethylamino)-n-octadecyl acetamide (DMAA), has been synthesized and successfully employed as an amphiphilic component in the construction of dynamic, hollow nanotubular networks exhibiting pH-responsive and temperature-resistant rheological characteristics osti.gov. The broader field of advanced functional materials extensively utilizes nanomaterials such as nanoparticles and nanofibers for a wide array of applications srce.hrucl.ac.ukacs.orgmdpi.comucl.ac.ukbeilstein-journals.org.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-octadecylacetamide, and how can reaction yields be improved?

  • Methodological Answer : this compound can be synthesized via direct condensation of n-octadecylamine with acetic acid. A documented procedure involves heating the amine and acid in petroleum ether to form an intermediate salt (94% yield at 84.5–85°C), followed by thermal conversion at 225°C for 15 minutes to yield the amide . To optimize yields, researchers should systematically vary reaction parameters (temperature, solvent purity, stoichiometry) and employ techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) to monitor intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : Confirm amide bond formation via peaks at ~1640 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N–H bend).
  • ¹H/¹³C NMR : Identify alkyl chain protons (δ 0.8–1.6 ppm) and acetamide carbonyl (δ ~170 ppm).
  • Mass Spectrometry (MS) : Validate molecular weight (theoretical: 311.53 g/mol) using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). Cross-reference data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How can solubility and stability of this compound be assessed for experimental applications?

  • Methodological Answer : Conduct solubility tests in polar (water, ethanol) and nonpolar solvents (hexane, chloroform) under controlled temperatures. For stability, perform accelerated degradation studies (e.g., exposure to light, heat, or humidity) with HPLC or GC-MS to quantify decomposition products. Use differential scanning calorimetry (DSC) to determine thermal stability thresholds .

Advanced Research Questions

Q. What mechanisms underlie the thermal decomposition of this compound, and how can side reactions be mitigated?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) can identify degradation pathways (e.g., retro-amide formation or alkyl chain scission). Computational modeling (e.g., molecular dynamics simulations) may predict decomposition kinetics. To suppress side reactions, introduce inert atmospheres (N₂/Ar) or antioxidants during synthesis .

Q. How do structural modifications of the alkyl chain in N-alkylacetamides affect their physicochemical properties?

  • Methodological Answer : Synthesize homologs (e.g., N-hexadecylacetamide, N-eicosylacetamide) and compare properties via:

  • Critical micelle concentration (CMC) : Use surface tension measurements.
  • Thermotropic behavior : Analyze phase transitions with polarized light microscopy.
  • Molecular packing : Employ X-ray diffraction (XRD) for crystalline structure determination. Statistical tools (ANOVA) can correlate chain length with property trends .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay variability. Implement orthogonal validation:

  • Purity assessment : Use HPLC with diode-array detection (DAD) to quantify impurities.
  • Dose-response studies : Replicate assays (e.g., antimicrobial or cytotoxicity tests) across multiple cell lines/microbial strains.
  • Meta-analysis : Compare datasets using platforms like PRISMA to identify confounding variables (e.g., solvent effects) .

Q. How can computational models predict interactions between this compound and lipid bilayers?

  • Methodological Answer : Use molecular docking (AutoDock Vina) or molecular dynamics (GROMACS) to simulate insertion into lipid bilayers. Parameters include:

  • Free energy of binding : Calculate via MM-PBSA/GBSA.
  • Permeability coefficients : Derive from umbrella sampling simulations. Validate predictions with experimental techniques like fluorescence anisotropy or Langmuir-Blodgett trough measurements .

Guidance for Experimental Design & Data Analysis

  • Reproducibility : Document all synthesis and characterization steps in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Reference standard protocols (e.g., ACS Guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.